2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is an organic compound with the molecular formula C13H14ClNO4. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a chlorinated pentenoic acid moiety. It is used in various chemical and biological research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Chloropentenoic Acid Moiety: The chloropentenoic acid moiety can be synthesized through a series of reactions involving chlorination and subsequent formation of the double bond.
Coupling Reaction: The protected amino group is then coupled with the chloropentenoic acid moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the double bond in the pentenoic acid moiety, converting it to a saturated acid.
Substitution: The chlorine atom in the chloropentenoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropentanoic acid.
Substitution: Formation of various substituted pentenoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. The chloropentenoic acid moiety can undergo further chemical transformations, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid is unique due to the presence of the chlorinated pentenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its utility in various research and industrial applications.
Properties
Molecular Formula |
C13H14ClNO4 |
---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
(E)-5-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
InChI |
InChI=1S/C13H14ClNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-6,8,11H,7,9H2,(H,15,18)(H,16,17)/b8-4+ |
InChI Key |
FQJFZMNGOTXDFY-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(C/C=C/Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=CCl)C(=O)O |
Origin of Product |
United States |
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